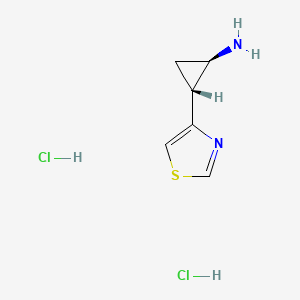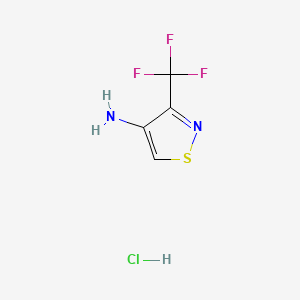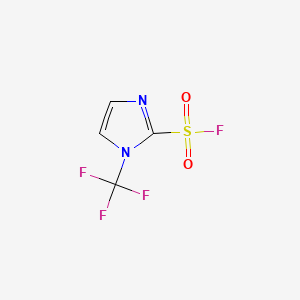
1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride is a compound that features a trifluoromethyl group, an imidazole ring, and a sulfonyl fluoride group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of imidazole with trifluoromethyl sulfonyl chloride in the presence of a base such as cesium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction parameters and can lead to more efficient and environmentally friendly processes . The use of flow reactors also facilitates the handling of hazardous reagents and intermediates, improving safety and scalability.
化学反应分析
Types of Reactions
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.
Trifluoromethylation: The trifluoromethyl group can be introduced into other molecules through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, trifluoromethyl sulfonyl chloride, and various nucleophiles. Reaction conditions often involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonate esters, while trifluoromethylation can introduce the trifluoromethyl group into various substrates .
科学研究应用
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structural features make it a valuable building block for designing new pharmaceuticals.
Materials Science: The compound can be used to modify the surface properties of materials, improving their hydrophobicity and chemical resistance.
Biological Research: The compound can serve as a probe for studying enzyme mechanisms and protein-ligand interactions due to its reactive sulfonyl fluoride group.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles such as amino acids in proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues, leading to the inhibition of enzyme activity . The trifluoromethyl group can also influence the compound’s binding affinity and selectivity for specific molecular targets .
相似化合物的比较
Similar Compounds
Trifluoromethyl sulfonyl chloride: Similar in structure but lacks the imidazole ring.
Trifluoromethyl imidazole: Lacks the sulfonyl fluoride group.
Sulfonyl fluoride derivatives: Various compounds with different substituents on the sulfonyl fluoride group.
Uniqueness
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride is unique due to the combination of the trifluoromethyl group, imidazole ring, and sulfonyl fluoride group. This combination imparts distinct electronic and steric properties, making the compound highly versatile for various applications .
属性
分子式 |
C4H2F4N2O2S |
|---|---|
分子量 |
218.13 g/mol |
IUPAC 名称 |
1-(trifluoromethyl)imidazole-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H2F4N2O2S/c5-4(6,7)10-2-1-9-3(10)13(8,11)12/h1-2H |
InChI 键 |
VWSSSMJIVUXSSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=N1)S(=O)(=O)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


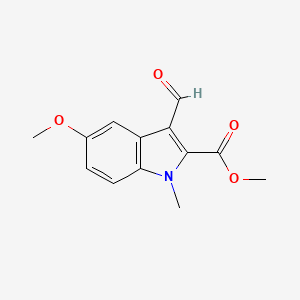
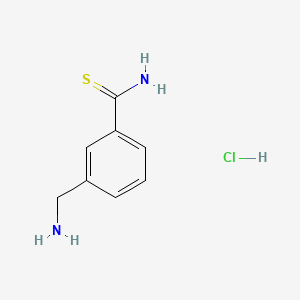
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
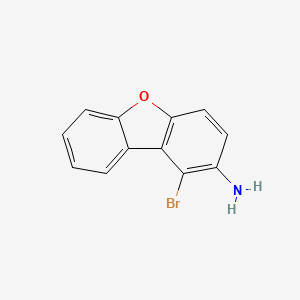
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
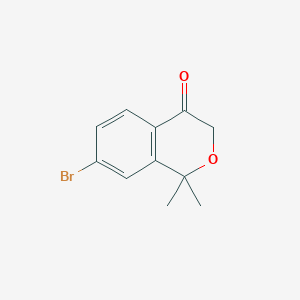
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
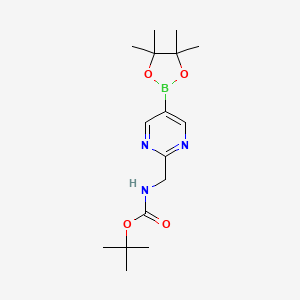
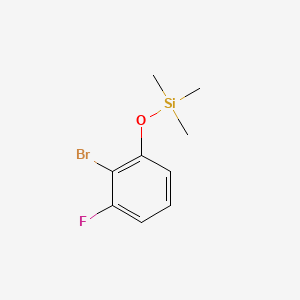
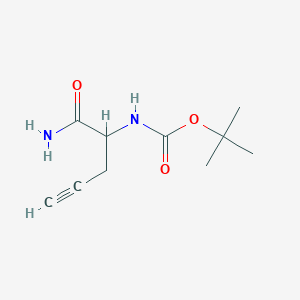
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
